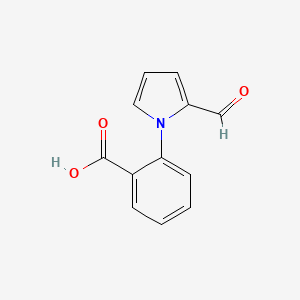

2-(2-formyl-1H-pyrrol-1-yl)benzoic acid

描述

Significance of Pyrrole (B145914) and Benzoic Acid Scaffolds in Molecular Design

The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental component of many biologically significant molecules, including heme, chlorophyll, and various alkaloids. In medicinal chemistry, the pyrrole scaffold is prized for its ability to engage in various biological interactions and serves as a versatile building block for the synthesis of a wide range of therapeutic agents. Its derivatives have shown diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Benzoic acid and its derivatives are also of great importance in chemical and pharmaceutical sciences. The carboxylic acid group can act as a key interaction point with biological targets, such as enzymes and receptors, through hydrogen bonding and ionic interactions. Furthermore, the benzene (B151609) ring can be readily functionalized to modulate the molecule's steric and electronic properties, influencing its solubility, stability, and biological activity. The incorporation of a benzoic acid moiety is a common strategy in drug design to enhance pharmacokinetic and pharmacodynamic profiles.

Overview of Formyl-Substituted Heterocycles in Organic Chemistry

The formyl group (–CHO) is a highly versatile functional group in organic synthesis. When attached to a heterocyclic ring, it provides a reactive handle for a multitude of chemical transformations. Formyl-substituted heterocycles are key intermediates in the synthesis of more complex molecules. The aldehyde functionality can participate in reactions such as Wittig reactions, reductive aminations, and condensations, allowing for the facile introduction of new carbon-carbon and carbon-nitrogen bonds. This versatility makes formyl-substituted heterocycles valuable precursors in the development of pharmaceuticals, agrochemicals, and materials. Specifically, 2-formylpyrrole derivatives are important synthons for the construction of porphyrins and related macrocycles.

Research Context and Relevance of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid

The compound This compound integrates the three aforementioned chemical features: a pyrrole ring, a benzoic acid moiety, and a formyl group. The specific arrangement of these components, with the pyrrole nitrogen linked to the ortho position of the benzoic acid, and the formyl group at the 2-position of the pyrrole, creates a unique molecular architecture.

Despite the individual significance of its constituent parts, a thorough review of the scientific literature indicates a notable absence of specific research focused on This compound . Public chemical databases, such as PubChem, list the compound and provide basic structural information but explicitly state that there is no available literature data for this specific molecule. uni.lu

This lack of dedicated research presents a significant knowledge gap. While the synthesis of N-aryl-2-formylpyrroles and various substituted benzoic acids are well-established areas of organic chemistry, the specific combination and subsequent investigation of This compound have not been reported. Consequently, there are no detailed research findings, spectroscopic data, or documented applications to present for this particular compound.

The potential research value of this molecule would lie in its use as a bifunctional building block. The carboxylic acid and aldehyde groups could be selectively reacted to create more complex structures, or the molecule could be explored for its potential as a ligand for metal complexes, where the spatial arrangement of the nitrogen and oxygen atoms could facilitate chelation. However, without experimental data, such possibilities remain speculative.

Compound Information

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(2-formylpyrrol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-8-9-4-3-7-13(9)11-6-2-1-5-10(11)12(15)16/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHZUSLVNBVTHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N2C=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

Synthetic Approaches for 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid Core Structure

The construction of the this compound scaffold can be achieved through several synthetic routes, primarily involving the formation of the C-N bond between the pyrrole (B145914) and benzoic acid moieties and the subsequent or prior introduction of the requisite functional groups.

Condensation Reactions for Pyrrole-Benzoic Acid Linkage Formation

The key step in assembling the core structure is the formation of the bond between the pyrrole nitrogen and the phenyl ring of the benzoic acid. Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are prominent methods for this transformation. These reactions typically involve the coupling of a pyrrole derivative with a halogenated benzoic acid. researchgate.netrsc.org

A common approach is the reaction of pyrrole-2-carboxaldehyde with a 2-halobenzoic acid, such as 2-bromobenzoic acid, in the presence of a copper catalyst. researchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Various copper sources, including copper powder, copper(I) oxide (Cu₂O), and copper(I) iodide (CuI), have been employed. researchgate.netchemistrysteps.com The reaction often requires a base, such as potassium carbonate (K₂CO₃), to facilitate the coupling. researchgate.net

Table 1: Examples of Condensation Reactions for Pyrrole-Benzoic Acid Linkage Formation

| Pyrrole Reactant | Benzoic Acid Reactant | Catalyst/Reagents | Solvent | Yield (%) |

|---|---|---|---|---|

| Pyrrole-2-carboxaldehyde | 2-Bromobenzoic acid | Cu/Cu₂O, K₂CO₃ | 2-Ethoxyethanol | Good to high |

| Pyrrole | 2-Iodobenzoic acid | CuI, Ligand, Base | DMF | Moderate to excellent |

Functional Group Transformation for Formyl and Carboxylic Acid Generation

An alternative strategy involves forming the N-aryl bond first, followed by the introduction of the formyl and/or carboxylic acid groups. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including N-aryl pyrroles. chemistrysteps.comdntb.gov.uarsc.orgijpcbs.com

This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrrole ring. chemistrysteps.comdntb.gov.ua For a substrate like 2-(1H-pyrrol-1-yl)benzoic acid, the formylation is expected to occur at the electron-rich C2 position of the pyrrole ring due to the directing effect of the nitrogen atom. dntb.gov.ua

The carboxylic acid group can be generated from a suitable precursor, such as a methyl ester, via hydrolysis. For instance, methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate can be hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide (B78521) (NaOH) in a mixture of water and methanol.

Table 2: Key Functional Group Transformations

| Starting Material | Reaction | Reagents | Product | Typical Yield |

|---|---|---|---|---|

| 2-(1H-pyrrol-1-yl)benzoic acid | Vilsmeier-Haack Formylation | POCl₃, DMF | This compound | Good |

| Methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate | Ester Hydrolysis | NaOH, H₂O/MeOH | This compound | High |

Precursor-Based Synthesis and Hydrolysis Routes

The target molecule can also be synthesized from precursors where the formyl or carboxylic acid group is masked. For example, a cyano group can serve as a precursor to the formyl group. A synthetic route could involve the synthesis of 2-(2-cyano-1H-pyrrol-1-yl)benzoic acid, followed by reduction of the cyano group to an aldehyde.

Alternatively, the entire synthesis can be carried out with the carboxylic acid group protected as an ester. The final step would then be the hydrolysis of the ester to liberate the free carboxylic acid. This approach can be beneficial in cases where the free carboxylic acid might interfere with earlier reaction steps.

Synthesis of Structural Analogs and Derivatives

The core structure of this compound provides a scaffold for further modification, allowing for the synthesis of a variety of structural analogs and derivatives. These modifications can be targeted at either the pyrrole ring or the benzoic acid moiety.

Pyrrole Ring Functionalization and Substitution Patterns

The pyrrole ring in N-aryl pyrroles is susceptible to electrophilic substitution reactions. rsc.org The presence of the electron-donating nitrogen atom activates the ring towards electrophiles. The substitution pattern is influenced by the existing substituents. In the case of this compound, the formyl group at the C2 position is an electron-withdrawing group, which may direct incoming electrophiles to other positions on the pyrrole ring.

Common electrophilic substitution reactions include halogenation (e.g., bromination, chlorination) and nitration. These reactions introduce new functional groups onto the pyrrole ring, which can be used for further synthetic transformations.

Table 3: Examples of Pyrrole Ring Functionalization

| Reaction | Reagent | Typical Position of Substitution | Product Type |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | C4 or C5 | Halogenated pyrrole derivative |

| Nitration | HNO₃/H₂SO₄ | C4 or C5 | Nitro-pyrrole derivative |

Benzoic Acid Moiety Modification and Derivatization

The carboxylic acid group of the benzoic acid moiety is a versatile functional handle for a wide range of derivatization reactions. Standard organic transformations can be employed to modify this group, leading to the formation of esters, amides, and other related compounds. rsc.orgnih.govmedcraveonline.commedcraveonline.comresearchgate.netresearchgate.netacs.org

Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using coupling agents. rsc.orgmedcraveonline.commedcraveonline.comnih.gov Similarly, amides can be prepared by coupling the carboxylic acid with a primary or secondary amine using a suitable coupling reagent. rsc.orgnih.govresearchgate.netacs.org These reactions allow for the introduction of a wide variety of substituents at the benzoic acid position, enabling the synthesis of a diverse library of derivatives.

Table 4: Derivatization of the Benzoic Acid Moiety

| Reaction | Reactant | Coupling Agent/Catalyst | Product Class |

|---|---|---|---|

| Esterification | Various alcohols (e.g., methanol, ethanol) | Acid catalyst (e.g., H₂SO₄) or coupling agents | Esters |

| Amidation | Primary or secondary amines | Coupling agents (e.g., DCC, EDC) | Amides |

Formation of Fused Heterocyclic Systems from this compound Precursors

The strategic placement of a formyl group and a carboxylic acid on the N-aryl substituent of a pyrrole ring, as seen in this compound, provides a versatile platform for the synthesis of complex fused heterocyclic systems. Intramolecular cyclization reactions can be initiated to form new rings by leveraging the reactivity of these functional groups. Depending on the reaction conditions and reagents, the aldehyde can react with a nucleophilic species, followed by cyclization involving the carboxylic acid, or vice-versa.

While direct literature on the cyclization of this compound is specific, the synthesis of related fused systems from N-aryl pyrroles is well-documented. For instance, the generation of radicals on a 2-(pyrrol-1-yl)phenyl substituent can lead to cyclization, forming fused heterocycles like pyrrolo[1,2-a]benzimidazole and pyrrolo[2,1-b]benzothiophene. rsc.org Similarly, precursors such as 2-(1H-pyrrol-1-yl)benzenesulfonamide can be cyclized to form novel tricyclic systems like pyrrolo[2,1-d] rsc.orgnih.govacs.orgbenzothiadiazepine. nih.gov Another relevant transformation is the cyclization of 2-(N-pyrrolylsulfenyl)benzoic acids, which yields pyrrolo[1,2-b] rsc.orgnih.govbenzothiazin-10-ones through the action of condensation reagents or Lewis acids. elsevierpure.com These examples establish a clear precedent for the feasibility of intramolecular reactions involving substituents on the N-phenyl ring of a pyrrole to create annulated products.

For the target precursor, this compound, plausible synthetic routes to fused systems could involve an intramolecular condensation or a related cyclization pathway, potentially mediated by acid or base catalysis, to forge a new heterocyclic ring fused to the benzoic acid portion of the molecule.

Catalytic Systems in Synthesis

Metal-Catalyzed Transformations for Pyrrole Derivatives

Transition metal catalysis is a cornerstone of modern organic synthesis, offering efficient and selective pathways for the formation and functionalization of pyrrole derivatives. Various metals have been employed to catalyze a range of transformations, from the initial construction of the pyrrole ring to its subsequent elaboration.

Rhodium (Rh) catalysts are notably versatile. They can promote the conversion of furans into highly functionalized pyrroles through a [3+2] annulation followed by a ring-opening sequence. nih.gov Rhodium(III) catalysts have been shown to generate pyrrole derivatives from the reaction of allylamines and alkenes via a process involving chelation-assisted C-H bond activation and N-annulation. acs.orgnih.govacs.org Furthermore, rhodium(I) complexes can catalyze the [4+1] cycloaddition of α,β-unsaturated imines with terminal alkynes, a reaction proposed to proceed through a rhodium vinylidene complex intermediate. thieme-connect.com

Zinc (Zn) salts serve as inexpensive and effective catalysts for pyrrole synthesis. Zinc iodide (ZnI2), for example, catalyzes the conversion of dienyl azides into substituted pyrroles at room temperature, offering a cost-effective alternative to rhodium catalysts for this transformation. rsc.orgorganic-chemistry.org Zinc salts are also effective in Paal-Knorr type reactions and in the hydroamination of specific carbamates to yield pyrroles. rsc.org

Palladium (Pd) catalysis is particularly powerful for annulation reactions. Pd(TFA)2 has been used to catalyze the [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines to furnish highly substituted pyrroles. mdpi.com Palladium is also instrumental in oxidative annulation reactions where, for instance, a benzene (B151609) ring can be constructed onto a pyrrole backbone to afford indole (B1671886) derivatives. rsc.org These processes often involve sequential C-H activation steps. nih.govacs.org

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Rhodium (Rh) | [3+2] Annulation / Ring Opening | Converts furans to functionalized pyrroles. | nih.gov |

| Rhodium (Rh) | C-H Activation / N-Annulation | Reacts allylamines with alkenes to form pyrroles. | acs.org |

| Zinc (Zn) | Azide Cyclization | Synthesizes pyrroles from dienyl azides at room temperature. | rsc.orgorganic-chemistry.org |

| Palladium (Pd) | [4+1] Annulation | "One-pot" synthesis of highly substituted pyrroles. | mdpi.com |

| Palladium (Pd) | Oxidative Annulation | Constructs fused ring systems via C-H activation. | rsc.orgthieme-connect.com |

Deep Eutectic Solvents (DES) as Reaction Media for Related Systems

In the pursuit of greener and more sustainable chemical processes, Deep Eutectic Solvents (DES) have emerged as promising alternatives to conventional volatile organic solvents. A DES is a mixture of two or more components, typically a hydrogen bond acceptor (like a quaternary ammonium (B1175870) salt) and a hydrogen bond donor (like a urea (B33335), amide, or carboxylic acid), which, when mixed in a specific molar ratio, exhibit a significant depression in melting point, often becoming liquid at room temperature.

The advantages of DES include low cost, low toxicity, biodegradability, and simple preparation. In the synthesis of heterocyclic compounds, they can act not only as the reaction medium but also as catalysts, promoting reactions through hydrogen bonding interactions. Their use aligns with the principles of green chemistry by reducing waste and avoiding hazardous solvents.

Several studies have demonstrated the successful application of DES in the synthesis of N-heterocycles. For example, a mixture of choline (B1196258) chloride and urea is a commonly used DES that has been employed as a sustainable solvent and promoter in multicomponent reactions to generate structurally diverse drug-like hybrid molecules. The operational simplicity, mild conditions, and high selectivity associated with DES-mediated syntheses make them an attractive option for the development of eco-friendly protocols for pyrrole derivatives and related heterocyclic systems.

| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Common Molar Ratio (Acceptor:Donor) |

|---|---|---|

| Choline Chloride | Urea | 1:2 |

| Choline Chloride | Glycerol | 1:2 |

| Choline Chloride | Ethylene Glycol | 1:2 |

| Guanidinium Chloride | Urea | 1:2 |

| Citric Acid | Urea | 1:2 |

Mechanistic Elucidation of Synthetic Pathways

Reaction Mechanism Studies of Pyrrole Annulation

Understanding the reaction mechanisms underlying pyrrole synthesis is crucial for optimizing reaction conditions and designing new synthetic routes. The classic Knorr pyrrole synthesis, for instance, proceeds via the condensation of an α-amino-ketone with a β-ketoester. wikipedia.org The mechanism involves the formation of an imine, which then tautomerizes to an enamine. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring. Zinc is often used as a catalyst in this process. wikipedia.org

More contemporary, metal-catalyzed annulations have been the subject of detailed mechanistic investigation. For the Pd(TFA)2-catalyzed [4+1] annulation, a plausible mechanism begins with the formation of an enamine from the reaction of a primary amine and an α-alkenyl-dicarbonyl compound. mdpi.com This enamine then coordinates to the Pd(II) center, leading to the formation of a Pd-alkyl intermediate. A subsequent β-hydride elimination and reinsertion sequence, followed by a second β-hydride elimination, generates the pyrrole product and a Pd(0) species, which is then re-oxidized by an oxidant (like O2) to regenerate the active Pd(II) catalyst. mdpi.com

In rhodium-catalyzed reactions, such as the synthesis of pyrroles from allylamines and alkenes, the proposed mechanism involves different intermediates. The reaction is initiated by the chelation-assisted C–H and N–H bond activation of the allylamine (B125299) to form a five-membered rhodacycle. acs.org This intermediate then undergoes carbometalation with the alkene to form a seven-membered rhodacycle, which proceeds through β-hydride elimination and an intramolecular Michael-type reaction to eventually form the pyrrole ring. acs.org

Investigation of Selectivity and Stereochemical Control

Achieving high levels of selectivity—chemo-, regio-, and stereoselectivity—is a primary goal in synthetic chemistry. In the context of pyrrole derivatives, a key area of investigation is the stereochemical control during transformations of the pyrrole ring. While pyrroles are aromatic, their reduction to non-aromatic pyrrolidines can generate multiple stereocenters.

Significant progress has been made in the diastereoselective reduction of substituted pyrroles. The heterogeneous catalytic hydrogenation of highly substituted pyrroles has been shown to produce functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a single step. acs.orgacs.org In these reactions, using catalysts such as rhodium-on-alumina, hydrogen is typically delivered from one face of the aromatic system. acs.org

The stereochemical outcome is often directed by existing stereocenters on substituents attached to the pyrrole ring. For example, the hydrogenation of a pyrrole bearing an α-ketoester substituent at the 2-position leads to the reduction of both the ketone and the pyrrole ring with high diastereoselectivity, yielding a single diastereomer. acs.org It is proposed that the reaction proceeds in a two-step sequence, where the initial reduction of the substituent's carbonyl group creates a stereocenter that then directs the subsequent hydrogenation of the pyrrole ring. acs.org This methodology provides a powerful tool for the stereoselective synthesis of complex, highly substituted pyrrolidine (B122466) structures. acs.orgacs.org

| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| 1 | N-benzyl-2-(1-ethoxy-1,2-dioxopropan-2-yl)pyrrole | Single diastereomer | 85 | >20:1 |

| 2 | N-benzyl-2-acetylpyrrole | Single diastereomer | 75 | >20:1 |

| 3 | N-benzyl-2-(1-(phenylimino)ethyl)pyrrole | Single diastereomer | 78 | >20:1 |

| 4 | N-benzyl-2-(1-hydroxy-1-methylethyl)pyrrole | Two diastereomers | 82 | 9:1 |

Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published experimental data for the ¹H NMR or ¹³C NMR spectra of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid could be located. Structural assignment would typically involve the analysis of chemical shifts, coupling constants, and signal integrations to confirm the positions of the formyl and carboxylic acid groups on the pyrrole (B145914) and benzene (B151609) rings, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific chemical shifts (δ) and coupling constants (J) for the protons of this compound are not available in the surveyed literature. A detailed analysis would require experimental data to assign the signals corresponding to the protons on the pyrrole and benzoic acid rings, as well as the aldehyde and carboxylic acid protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Experimental ¹³C NMR data for this compound, which would identify the chemical shifts for each of the 12 unique carbon atoms in the molecule, is not documented in available research. Such data would be essential for confirming the carbon skeleton, including the positions of the carbonyl carbons from the formyl and carboxylic acid groups.

Vibrational Spectroscopy for Functional Group Identification and Interactions

Published experimental vibrational spectroscopy data for this compound is unavailable. Analysis of its constituent parts, benzoic acid and 2-formylpyrrole, would suggest characteristic vibrational modes, but specific frequencies for the complete molecule have not been reported.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An experimental FT-IR spectrum for this compound has not been found in the literature. A spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of both the aldehyde and carboxylic acid, C-N stretching, and various C-H and C=C aromatic and heteroaromatic vibrations.

Raman Spectroscopy

No experimental Raman spectroscopy data for this compound is available in the scientific literature. This technique would complement FT-IR by providing information on the vibrational modes of the molecule, particularly for non-polar bonds.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

While experimental mass spectrometry data is not widely published, predicted mass-to-charge ratios for various adducts of this compound (Molecular Formula: C₁₂H₉NO₃; Monoisotopic Mass: 215.05824 Da) are available from computational estimations. uni.lu These predictions offer insight into the expected molecular ions that would be observed in a mass spectrum.

| Adduct Type | Predicted m/z |

|---|---|

| [M]+ | 215.05769 |

| [M+H]+ | 216.06552 |

| [M+Na]+ | 238.04746 |

| [M+K]+ | 254.02140 |

| [M+NH4]+ | 233.09206 |

| [M-H]- | 214.05096 |

| [M+H-H₂O]+ | 198.05550 |

Data sourced from PubChem. uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, with the molecular formula C₁₂H₉NO₃, HRMS provides precise mass measurements that confirm its identity. The analysis involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions. Predicted data for various ionized adducts of the compound highlight the expected outcomes of such an analysis.

The monoisotopic mass of the neutral molecule is calculated to be 215.05824 Da. In HRMS analysis, the molecule is typically observed as a protonated species ([M+H]⁺) in positive ion mode or a deprotonated species ([M-H]⁻) in negative ion mode. Other common adducts, such as those with sodium ([M+Na]⁺) or potassium ([M+K]⁺), are also frequently detected and help to confirm the molecular weight.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Type | Formula | Predicted m/z |

|---|---|---|

[M+H]⁺ |

[C₁₂H₁₀NO₃]⁺ |

216.06552 |

[M+Na]⁺ |

[C₁₂H₉NNaO₃]⁺ |

238.04746 |

[M+K]⁺ |

[C₁₂H₉KNO₃]⁺ |

254.02140 |

[M+NH₄]⁺ |

[C₁₂H₁₃N₂O₃]⁺ |

233.09206 |

[M-H]⁻ |

[C₁₂H₈NO₃]⁻ |

214.05096 |

[M+HCOO]⁻ |

[C₁₃H₁₀NO₅]⁻ |

260.05644 |

[M+CH₃COO]⁻ |

[C₁₄H₁₂NO₅]⁻ |

274.07209 |

Elucidation of Fragmentation Pathways

The fragmentation of 2-substituted pyrrole derivatives is significantly influenced by the nature of the substituent. For aromatic acids like benzoic acid, characteristic fragmentation includes the loss of a hydroxyl radical (•OH, mass loss of 17) to form an acylium ion, or the loss of the entire carboxylic acid group (•COOH, mass loss of 45). Another common pathway is the loss of carbon dioxide (CO₂, mass loss of 44) from the deprotonated molecule [M-H]⁻.

For this compound ([M+H]⁺, m/z 216.06), the following fragmentation pathways are plausible:

Loss of H₂O: A neutral loss of water (18 Da) from the carboxylic acid and formyl groups.

Loss of CO: Cleavage of the formyl group, resulting in a loss of carbon monoxide (28 Da).

Loss of COOH: Loss of the carboxylic acid radical (45 Da), leading to the 2-(pyrrol-1-yl)benzaldehyde cation.

Cleavage of the N-aryl bond: Fission of the bond connecting the pyrrole and benzene rings, which could lead to ions corresponding to each ring system.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Description |

|---|---|---|---|

| 216.06 ([M+H]⁺) | H₂O (18 Da) | 198.05 | Loss of water |

| 216.06 ([M+H]⁺) | CO (28 Da) | 188.07 | Loss of carbon monoxide from the formyl group |

| 216.06 ([M+H]⁺) | •COOH (45 Da) | 171.01 | Loss of the carboxylic acid radical |

| 214.05 ([M-H]⁻) | CO₂ (44 Da) | 170.06 | Decarboxylation from the deprotonated molecule |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with its aromatic systems (pyrrole and benzene rings) and n→π* transitions from the carbonyl groups (formyl and carboxylic acid).

The individual chromophores exhibit characteristic absorptions; for instance, pyrrole shows absorption bands around 250-290 nm. Carbonyl compounds typically display a weak n→π* transition at longer wavelengths (around 270-300 nm) and a strong π→π* transition at shorter wavelengths. In the target molecule, the conjugation between the N-phenyl group and the 2-formylpyrrole system is expected to result in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the non-conjugated components. This shift indicates a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Photoluminescence and Optical Properties

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This includes fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state).

While direct studies on this compound are limited, research on the structural isomer 4-(1H-pyrrol-1-yl)benzoic acid (PBA) provides valuable insight. Studies on PBA show that the molecule is very weakly fluorescent. researchgate.net The dynamics of its excited state are complex, revealing the presence of two competitive fluorescence emission bands originating from a common excited state. researchgate.net One emission is from the initial Franck-Condon excited state, while the other arises from a twisted intramolecular charge transfer (TICT) state, which is formed via rotational motion along the C-N bond connecting the two rings. researchgate.net Given the structural similarity, it is plausible that this compound may also exhibit weak fluorescence and complex excited-state dynamics involving intramolecular charge transfer and rotational relaxation.

X-ray Crystallography for Solid-State Molecular Geometry

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.

To date, a crystal structure for this compound has not been reported in the crystallographic literature. However, if suitable single crystals were obtained, X-ray diffraction analysis would provide crucial structural data. Key parameters of interest would include:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Conformation: The precise arrangement of all atoms in the molecule.

Dihedral Angle: The angle between the planes of the pyrrole ring and the benzoic acid ring, which would quantify the degree of twisting in the molecule.

Intermolecular Interactions: The analysis would also reveal non-covalent interactions such as hydrogen bonding (e.g., involving the carboxylic acid group) and π-π stacking, which dictate the crystal packing arrangement.

General procedures for such an analysis involve mounting a single crystal on a diffractometer, irradiating it with monochromatic X-rays, and collecting the diffraction data. The resulting diffraction pattern is then used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Analysis of Intermolecular Interactions and Crystal Packing of this compound

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of this compound. As a result, a detailed analysis of its intermolecular interactions, such as hydrogen bonding and crystal packing, based on single-crystal X-ray diffraction data, cannot be provided at this time.

The study of intermolecular interactions is fundamental to understanding the solid-state properties of a chemical compound, including its melting point, solubility, and polymorphism. For a molecule like this compound, which possesses both hydrogen bond donors (the carboxylic acid -OH group) and acceptors (the carboxylic and formyl carbonyl oxygens, and the pyrrole nitrogen), a rich variety of supramolecular assemblies could be anticipated.

In the absence of experimental data for the title compound, a general discussion of the potential intermolecular interactions can be offered based on the functional groups present. The carboxylic acid moiety is a robust functional group for forming strong hydrogen bonds, typically leading to the formation of centrosymmetric dimers through O-H···O interactions between two molecules.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

No published studies were found that specifically apply Density Functional Theory (DFT) methods to optimize the geometry and elucidate the electronic structure of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid.

Conformational Analysis and Energy Minima Identification

There are no available reports on the conformational analysis of this compound, and consequently, no identification of its energy minima has been documented.

Electronic Structure and Reactivity Descriptors

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been reported in the scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

No studies detailing the Molecular Electrostatic Potential (MEP) mapping of this compound are currently available.

Prediction of Reactive Sites and Chemical Selectivity

Without HOMO-LUMO and MEP analysis, there are no published predictions regarding the reactive sites and chemical selectivity of this compound based on computational data.

Theoretical Assessment of Aromaticity and Electron Delocalization

There are no published studies providing HOMA calculations for this compound. Such an analysis would be valuable for quantifying the aromaticity of both the pyrrole (B145914) and the benzene (B151609) rings within the molecule, and for understanding how the electronic interplay between these two rings affects their individual aromatic character.

Similarly, no specific NICS analysis for this compound has been found in the scientific literature. NICS calculations would offer a magnetic criterion for the aromaticity of the constituent rings, providing a complementary perspective to the geometry-based HOMA method.

Vibrational Frequency Calculations and Spectral Correlation

Detailed theoretical vibrational frequency calculations for this compound, correlated with experimental spectroscopic data, are not available. A computational analysis of its vibrational modes would allow for the precise assignment of characteristic peaks in its IR and Raman spectra, such as the stretching frequencies of the carbonyl (C=O) groups of the formyl and carboxylic acid functions, the N-H vibrations of the pyrrole ring, and the various C-C and C-H vibrations of the aromatic systems. While general frequency ranges for these functional groups are known, a specific theoretical-experimental correlation is necessary for a definitive vibrational characterization of the molecule.

Investigation of Chemical Reactivity and Transformational Pathways

Reactivity of the Formyl Group (Aldehyde Functionality)

The aldehyde, or formyl group, at the 2-position of the pyrrole (B145914) ring is a key site for a variety of chemical reactions. 2-Formyl pyrroles are crucial intermediates in the synthesis of more complex polypyrrolic structures like porphyrins and BODIPYs, highlighting the robust and reliable reactivity of this functional group. nih.govrsc.org

The electrophilic carbon atom of the formyl group is susceptible to attack by nucleophiles. This leads to nucleophilic addition reactions, which are often followed by dehydration to form condensation products. These reactions are fundamental in extending the molecular framework. For instance, condensation with primary amines or hydrazines yields imines (Schiff bases) and hydrazones, respectively. Reactions with active methylene (B1212753) compounds, such as malonates or nitromethane, under basic conditions (e.g., Knoevenagel condensation) can also occur, leading to the formation of new carbon-carbon bonds.

| Reactant | Reaction Type | Product Type |

|---|---|---|

| Primary Amine (R-NH₂) | Condensation | Imine (Schiff Base) |

| Hydrazine (H₂N-NH₂) | Condensation | Hydrazone |

| Hydroxylamine (H₂N-OH) | Condensation | Oxime |

| Active Methylene Compound (e.g., CH₂(COOR)₂) | Knoevenagel Condensation | Substituted Alkene |

| Organometallic Reagent (e.g., R-MgBr) | Nucleophilic Addition | Secondary Alcohol |

The aldehyde functionality exists in an intermediate oxidation state and can be readily oxidized or reduced. The transformation of a 2-carboxylate or its derivative to a 2-formyl pyrrole often involves a reduction step, indicating the feasibility of these conversions. nih.gov

Oxidation: The formyl group can be oxidized to a carboxylic acid group (pyrrole-2-carboxylic acid derivative) using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution.

Reduction: Conversely, the formyl group can be reduced to a primary alcohol (a hydroxymethyl group) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also achieve this transformation. The reduction of 2-thionoester pyrroles to 2-formyl pyrroles using Raney Nickel highlights the utility of such reductive processes in pyrrole chemistry. nih.govrsc.org

| Transformation | Typical Reagents | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄, H₂CrO₄, Tollens' Reagent | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄, Catalytic Hydrogenation | Primary Alcohol (Hydroxymethyl) |

Reactions of the Carboxylic Acid Moiety

The benzoic acid portion of the molecule provides another center for chemical modification, primarily involving reactions of the carboxyl group.

The carboxylic acid can be converted into its corresponding esters and amides, which are important for modifying the molecule's solubility and biological activity.

Esterification: In the presence of an acid catalyst, the carboxylic acid can react with an alcohol (R'-OH) to form an ester. This reaction, known as Fischer esterification, is an equilibrium process and typically requires the removal of water to drive it to completion.

Amidation: The direct coupling of carboxylic acids and amines can be facilitated by condensing agents. For example, titanium tetrachloride (TiCl₄) has been shown to mediate the synthesis of amides from benzoic acid and amines. nih.gov This method involves the activation of the carboxylic acid, allowing for nucleophilic attack by the amine to form the amide bond.

The removal of the carboxyl group as carbon dioxide (CO₂) is a significant transformation. The decarboxylation of aromatic carboxylic acids can be challenging and often requires high temperatures or specific catalysts. nih.gov However, several pathways exist:

Thermal Decarboxylation: This often requires high temperatures (above 140°C) and may be facilitated by ortho-substituents. nih.gov

Oxidative Decarboxylation: Peroxyl radicals can induce the decarboxylation of benzoic acid. nih.gov This radical-mediated process can be an effective method for removing the carboxyl group under specific conditions.

Metal-Catalyzed Decarboxylation: Bimetallic catalysts, such as iron-ruthenium nanoparticles, have been developed for the selective decarboxylation of hydroxybenzoic acid derivatives under milder conditions. acs.orgrwth-aachen.de Such catalytic systems can offer high efficiency and selectivity. Photoinduced ligand-to-metal charge transfer in copper carboxylates is another modern approach that enables decarboxylation at significantly lower temperatures. nih.gov

Electrophilic and Nucleophilic Substitutions on the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. uobaghdad.edu.iqpearson.com Its reactivity is significantly greater than that of benzene (B151609). uobaghdad.edu.iqonlineorganicchemistrytutor.com

Electrophilic Substitution: Electrophilic attack on the pyrrole ring typically occurs at the C-2 or C-5 positions (α-positions) because the resulting carbocation intermediate is better stabilized by resonance. onlineorganicchemistrytutor.comwikipedia.org In 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid, the C-2 position is already occupied by a formyl group. The substituents on the ring—the C-2 formyl group and the N-1 aryl group—are both electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole.

Halogenation: Reaction with agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Typically performed with milder nitrating agents (e.g., HNO₃/Ac₂O) to avoid polymerization caused by strong acids. wikipedia.org

Acylation: Friedel-Crafts acylation can introduce an acyl group onto the ring.

Nucleophilic Substitution: Nucleophilic aromatic substitution on an electron-rich heterocycle like pyrrole is generally unfavorable. researchgate.net It typically requires the presence of strong electron-withdrawing groups on the ring and a powerful nucleophile. Given the presence of two electron-withdrawing groups in the target molecule, nucleophilic substitution might be possible under forcing conditions, but it is not a characteristic reaction pathway for this system.

Cycloaddition and Annulation Reactions Leading to Novel Heterocycles

The unique structural arrangement of this compound, featuring both an N-arylpyrrole system and a pyrrole-2-carbaldehyde, suggests its potential to participate in a variety of cycloaddition and annulation reactions. These reactions are pivotal in synthetic organic chemistry for the construction of complex, polycyclic heterocyclic architectures, which are often scaffolds for biologically active molecules.

While specific studies detailing the cycloaddition and annulation reactions of this compound are not extensively documented, the reactivity of its core components—N-arylpyrroles and pyrrole-2-carbaldehydes—has been explored. N-arylpyrroles can undergo Diels-Alder type cycloadditions with dienophiles. For instance, the pyrrole ring can act as a diene in [4+2] cycloaddition reactions, particularly with highly reactive dienophiles like arynes, leading to the formation of bridged-ring amine structures.

The formyl group at the 2-position of the pyrrole ring opens up pathways for various annulation reactions. Pyrrole-2-carbaldehyde derivatives are known to react with β,γ-unsaturated α-ketoesters in a base-promoted [4+2] annulation to furnish multisubstituted 5,6-dihydroindolizines. Another notable transformation is the [4+2] annulation with prop-2-ynylsulfonium salts, which provides access to indolizine (B1195054) derivatives containing a thioether group. These reactions highlight the versatility of the pyrrole-2-carbaldehyde moiety in constructing fused heterocyclic systems.

Furthermore, N-substituted pyrrole-2-carboxaldehydes can undergo a [3+2] cycloaddition reaction with arylalkenes under copper catalysis, leading to the formation of dihydropyrrolizine skeletons. This type of reaction underscores the potential of the formyl group to engage in catalytic cycles that generate reactive intermediates capable of cycloaddition.

The interplay of the formyl and carboxylic acid functionalities on the N-aryl substituent of this compound could offer interesting regiochemical and stereochemical outcomes in these reactions. The carboxylic acid group, for instance, could act as an internal catalyst or a directing group, influencing the course of the cycloaddition or annulation.

Below is a table summarizing representative annulation reactions of related pyrrole-2-carbaldehyde derivatives, which can be considered as model reactions for the potential reactivity of this compound.

| Reaction Type | Reactants | Product Skeleton | Catalyst/Base |

| [4+2] Annulation | Pyrrole-2-carbaldehyde derivative, β,γ-Unsaturated α-ketoester | 5,6-Dihydroindolizine | DBN |

| [4+2] Annulation | N-substituted pyrrole-2-carboxaldehyde, Prop-2-ynylsulfonium salt | Indolizine with thioether | Base |

| [3+2] Cycloaddition | N-substituted pyrrole-2-carboxaldehyde, Arylalkene | Dihydropyrrolizine | Copper catalyst |

Complexation and Chelation Properties with Metal Centers

The molecular architecture of this compound, possessing multiple potential donor atoms (the nitrogen of the pyrrole ring, the oxygen of the formyl group, and the oxygen atoms of the carboxylic acid), makes it an excellent candidate as a ligand for the formation of coordination complexes with a variety of metal centers. The spatial arrangement of these donor sites allows for the formation of stable chelate rings, which enhances the thermodynamic stability of the resulting metal complexes.

The carboxylic acid group is a primary site for coordination, typically deprotonating to form a carboxylate that can bind to metal ions in a monodentate, bidentate (chelating or bridging) fashion. The formyl oxygen atom can also act as a donor, potentially leading to the formation of a five- or six-membered chelate ring involving the pyrrole nitrogen or the carboxylate group. The pyrrole nitrogen, while generally a weak Lewis base, can participate in coordination, particularly upon deprotonation in certain environments.

The chelation behavior of this ligand is expected to be influenced by the nature of the metal ion, the pH of the medium, and the presence of other coordinating species. For instance, with transition metal ions that favor octahedral or square planar geometries, this compound could act as a bidentate or tridentate ligand. The formation of polynuclear complexes is also a possibility, with the carboxylate group bridging two or more metal centers.

While the coordination chemistry of this compound itself is not extensively detailed in the literature, studies on analogous ligands provide valuable insights. For example, derivatives of pyrrole-2-carbaldehyde have been shown to form stable complexes with various transition metals. Schiff base ligands derived from pyrrole-2-carbaldehyde, for instance, exhibit a rich coordination chemistry, forming complexes with interesting structural and electronic properties.

The combination of the pyrrole-aldehyde and benzoic acid moieties in a single molecule presents opportunities for designing ligands with specific coordination preferences and for the synthesis of metal-organic frameworks (MOFs) with tailored structures and properties. The rigidity of the N-arylpyrrole backbone combined with the flexibility of the carboxylate group could lead to the formation of porous coordination polymers with potential applications in catalysis, gas storage, and sensing.

The table below summarizes the potential coordination modes of this compound with metal centers, based on the functionalities present in the molecule.

| Functional Group | Potential Donor Atoms | Possible Coordination Modes |

| Carboxylic Acid | O(carbonyl), O(hydroxyl) | Monodentate, Bidentate (chelating), Bidentate (bridging) |

| Formyl Group | O(carbonyl) | Monodentate |

| Pyrrole Ring | N | Monodentate |

Exploration of Structure Activity Relationships in Biological Contexts

Mechanisms of Interaction with Molecular Targets

The biological activity of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid derivatives is intrinsically linked to their ability to interact with specific molecular targets within biological systems. These interactions are often highly specific and are governed by the three-dimensional structure of both the compound and the target molecule.

Enzyme Inhibition Studies (e.g., DNA gyrase, MmpL3 transporters)

Derivatives of the pyrrole-benzoic acid scaffold have been investigated for their inhibitory effects on various enzymes crucial for the survival of pathogenic organisms. Notably, these include DNA gyrase and Mycobacterial membrane protein Large 3 (MmpL3) transporters.

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial drugs. researchgate.net While direct studies on this compound are limited, related pyrrole (B145914) derivatives have been explored as DNA gyrase inhibitors. For instance, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides were synthesized and evaluated for their inhibitory activity against enoyl ACP reductase and DHFR enzymes, with some compounds showing potent inhibition. nih.gov Molecular docking studies of these compounds revealed binding interactions within the active sites of these enzymes. nih.gov

MmpL3 Transporter Inhibition: MmpL3 is a crucial transporter protein in Mycobacterium tuberculosis, responsible for the export of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of MmpL3 is a promising strategy for the development of new anti-tuberculosis agents. nih.gov A study on pyrrole-2-carboxamide derivatives demonstrated their potent inhibitory activity against MmpL3. nih.gov The structure-activity relationship (SAR) studies revealed that specific substitutions on the pyrrole ring and the carboxamide moiety were critical for enhancing the anti-TB activity. nih.gov

Investigation of Binding Modes and Molecular Docking Studies

To understand the molecular basis of enzyme inhibition, molecular docking studies are frequently employed. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions that stabilize the complex.

For the 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide derivatives, molecular docking studies indicated that these compounds exhibited interactions with key amino acid residues within the active sites of enoyl ACP reductase and DHFR enzymes, similar to known ligands. nih.gov In the case of pyrrole-2-carboxamide inhibitors of MmpL3, a structure-guided design approach was used, incorporating a pharmacophore model based on the crystal structure of MmpL3. nih.gov This allowed for the rational design of compounds with improved binding affinity.

Structure-Activity Relationship (SAR) Studies of Pyrrole-Benzoic Acid Derivatives

The biological activity of a compound can be significantly altered by making small modifications to its chemical structure. SAR studies systematically investigate these changes to identify the chemical features that are essential for the desired biological effect.

Influence of Substituent Effects on Biological Modulatory Efficacy

The nature and position of substituents on the pyrrole and benzoic acid rings of the core scaffold play a crucial role in determining the biological efficacy of these derivatives.

For the pyrrole-2-carboxamide MmpL3 inhibitors, it was found that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring enhanced anti-TB activity. nih.gov Furthermore, bulky substituents on the carboxamide moiety also led to a significant improvement in potency. nih.gov In contrast, small, aromatic, or secondary amine groups at the tail position of the carboxamide resulted in a loss of activity. nih.gov

In a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides, various substituents on the phenylacetyl moiety were explored. The results indicated that the electronic and steric properties of these substituents had a significant impact on the antibacterial and antitubercular activities of the compounds. nih.gov

The following interactive table summarizes the structure-activity relationship data for a series of pyrrole-2-carboxamide derivatives as MmpL3 inhibitors.

| Compound ID | R1 Substituent | R2 Substituent | MIC (µg/mL) against M. tuberculosis H37Rv |

| 1 | 2,4-dichlorophenyl | methyl | >16 |

| 3 | 2,4-dichlorophenyl | cyclohexyl | 0.125 |

| 5 | 2,4-dichlorophenyl | 1-adamantyl | 0.016 |

| 6 | 2,4-dichlorophenyl | propyl | >16 |

| 47 | 2,4-difluorophenyl | 1-adamantyl | 0.008 |

| 49 | 2-methoxy-4-fluorophenyl | 1-adamantyl | 0.008 |

| 50 | 4-pyridyl | 1-adamantyl | 0.016 |

| 52 | 2,4-difluoro-3-pyridyl | 1-adamantyl | 0.004 |

Data sourced from a study on pyrrole-2-carboxamide derivatives as MmpL3 inhibitors. nih.gov

Design Principles for Optimized Biological Interactions

Based on the SAR studies, several design principles can be formulated for optimizing the biological interactions of pyrrole-benzoic acid derivatives.

For MmpL3 inhibition, the following principles appear to be important:

A substituted phenyl or pyridyl group on the pyrrole ring: Electron-withdrawing groups on these rings are generally favorable for activity. nih.gov

A bulky, lipophilic group on the carboxamide nitrogen: This appears to be crucial for potent inhibition. nih.gov

For general antibacterial activity, the electronic properties of substituents on the aromatic rings seem to play a key role, although the optimal substitution pattern may vary depending on the specific bacterial target. nih.gov

Cellular and Molecular Effects (excluding specific diseases)

Beyond direct enzyme inhibition, pyrrole-2-carboxaldehyde derivatives, which share the core formyl-pyrrole moiety with the title compound, have been shown to exert a range of cellular and molecular effects. These compounds are known to be formed naturally through Maillard reactions and have been isolated from various natural sources. nih.gov

Studies on N-substituted pyrrole-2-carboxaldehydes have demonstrated their ability to scavenge hydroxyl radicals. nih.gov The presence of an N-substituent was found to be important for this antioxidant activity. nih.gov Furthermore, some pyrrole-2-carboxaldehyde derivatives have shown moderate inhibitory activity against enzymes such as elastase and rat lens aldose reductase. nih.gov

The cytotoxic effects of some 2-acyl-5-hydroxypyrrole derivatives have also been evaluated against various cell lines, with some compounds exhibiting moderate to strong cytotoxic effects. nih.gov It is important to note that these cellular effects are general and not linked to a specific disease state in the cited studies.

Modulation of Cellular Growth and Metabolism (e.g., against Mycobacterium tuberculosis)

The pyrrole scaffold is a significant feature in the development of new therapeutic agents, with various derivatives showing promise against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. Research into a range of antifungal pyrrole derivatives, including newly synthesized compounds, has demonstrated their efficacy as antimycobacterial agents. nih.gov The in vitro activity of these compounds against M. tuberculosis CIP 103471 has shown Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 32 µg/mL. nih.gov

The antimycobacterial activity of pyrrole derivatives is often linked to their lipophilicity. ucl.ac.uk The lipophilic nature of the M. tuberculosis cell wall allows compounds with higher lipophilicity to permeate more readily and reach their site of action. ucl.ac.uk Structure-activity relationship (SAR) studies have been crucial in understanding how chemical modifications to the pyrrole scaffold influence this activity. For instance, the introduction of bulky substituents on a carboxamide group attached to the pyrrole ring has been shown to significantly improve anti-tuberculosis (TB) activity. nih.govacs.org

One of the key targets for many pyrrole-based antitubercular agents is the Mycobacterial Membrane Protein Large 3 (MmpL3). ucl.ac.uknih.govacs.org This protein is essential for the transport of mycolic acids, a critical component of the mycobacterial cell wall. researchgate.net By inhibiting MmpL3, these compounds disrupt cell wall synthesis, leading to bacterial death. Computational docking studies have suggested that pyrrole derivatives can bind to a pocket within the MmpL3 structure, in a manner similar to other known inhibitors like BM212 and SQ109. ucl.ac.uk

The table below summarizes the antitubercular activity of selected pyrrole derivatives, highlighting the range of efficacy observed within this class of compounds.

| Compound Class | Target Organism | MIC Range (µg/mL) | Putative Target |

| Antifungal Pyrrole Derivatives | Mycobacterium tuberculosis CIP 103471 | 0.5 - 32 | Not Specified |

| 2,5-dimethylpyrroles | Mycobacterium tuberculosis | < 1.0 (for potent hits) | MmpL3 |

| Pyrrole-2-carboxamides | Mycobacterium tuberculosis | < 0.016 (for potent hits) | MmpL3 |

Impact on Key Signaling Pathways (e.g., induction of apoptosis)

While direct studies on the apoptosis-inducing effects of this compound are not extensively detailed, the broader family of pyrrole derivatives and related benzamides has been investigated for its impact on cellular signaling pathways, including apoptosis. Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells, and its induction is a key mechanism for many anticancer agents. nih.govnih.gov

Pyrrole-containing compounds have been shown to exert cytotoxic activity against various cancer cell lines. nih.govresearchgate.net The mechanisms underlying this cytotoxicity often involve the modulation of key signaling pathways that lead to apoptosis. researchgate.net For example, certain substituted 2-hydroxy-N-(arylalkyl)benzamides, which share the benzoic acid moiety, have been shown to reduce cancer cell proliferation and induce apoptosis in a dose-dependent manner. nih.gov This induction of apoptosis was confirmed by an increase in apoptotic markers, such as the activation of caspases and the cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov

Furthermore, various pyrrole derivatives have been identified as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, differentiation, and survival. nih.gov By inhibiting these kinases, such compounds can disrupt signaling cascades that promote cancer cell proliferation and survival, ultimately leading to apoptosis. researchgate.net While specific data for this compound is limited, the established activities of structurally related compounds suggest that its pyrrole and benzoic acid components could potentially interact with biological targets to modulate signaling pathways involved in apoptosis.

Comparative Analysis of Biological Modulatory Effects with Related Pyrrole Scaffolds

The biological activity of pyrrole-containing compounds is highly dependent on the nature and position of substituents on the pyrrole ring. nih.govbiolmolchem.comresearchgate.net Comparative analyses of different pyrrole scaffolds have provided valuable insights into the structure-activity relationships (SAR) that govern their therapeutic effects.

In the context of antitubercular activity, SAR studies reveal that specific structural modifications can dramatically enhance potency. For pyrrole-2-carboxamide derivatives, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, was found to greatly improve anti-TB activity. nih.govacs.org Similarly, for 2,5-dimethylpyrrole scaffolds, analogues with a cyclohexanemethyl group on the methyleneamine side chain at the C3 position of the pyrrole core exhibited potent inhibitory effects against M. tuberculosis. ucl.ac.uk This highlights the importance of specific lipophilic and electronic properties of the substituents in optimizing the interaction with the MmpL3 target. ucl.ac.uk

The carbonyl group within pyrrole molecules is often considered a key moiety for biological activity. nih.gov The 2-formyl group, as seen in this compound, is a common feature in many natural and synthetic pyrroles with diverse bioactivities, including antiproliferative and antioxidant effects. rsc.orgresearchgate.netnih.gov

Comparing different pyrrole scaffolds reveals common themes in their mechanisms of action. Many pyrrole derivatives with anticancer properties act as inhibitors of crucial cellular machinery like protein kinases or microtubules. researchgate.net The specific substitutions on the pyrrole ring dictate the target selectivity and potency. For instance, pyrrolo[2,3-d]pyrimidines bearing a urea (B33335) moiety have shown potent cytotoxicity against lung, prostate, and breast cancer cell lines, with the specific substitution pattern influencing which cell line is most sensitive. nih.gov

The table below presents a comparative overview of different pyrrole scaffolds and their associated biological activities and structural requirements.

| Pyrrole Scaffold | Primary Biological Activity | Key Structural Features for Activity |

| Pyrrole-2-carboxamides | Antitubercular | Phenyl/pyridyl groups with electron-withdrawing substituents; bulky carboxamide substituents. nih.govacs.org |

| 2,5-dimethylpyrroles | Antitubercular | Cyclohexanemethyl group on the C3 side chain; high lipophilicity. ucl.ac.uk |

| Pyrrolo[2,3-d]pyrimidines | Anticancer | Urea moiety at position 2; specific decoration of the scaffold influences cell line sensitivity. nih.gov |

| Diarylpyrroles (e.g., BM212) | Antitubercular | Silicon incorporation can enhance potency over the parent compound. researchgate.net |

Applications in Materials Science and Supramolecular Assembly

Potential as Monomers for Polymer Synthesis

There is currently no available scientific literature describing the use of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid as a monomer for polymer synthesis.

A search of academic and research databases yields no studies on the development of conjugated polymers or copolymers derived from this compound. The synthesis and characterization of such materials have not been reported.

Due to the absence of polymers synthesized from this compound, there is no experimental or theoretical data on its influence on the optical and electronic properties of any resulting materials.

Ligand Design in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

While pyrrole (B145914) and benzoic acid moieties are individually known to participate in metal coordination, there are no specific studies in the available literature that utilize this compound as a ligand in coordination chemistry or for the construction of metal-organic frameworks.

There are no published research findings on the self-assembly of supramolecular structures involving this compound. Its role in forming higher-order architectures through non-covalent interactions has not been investigated.

Consequently, with no reports of its use in metal coordination, there is no information regarding the development of functional materials derived from this compound-metal complexes.

Exploration of Photophysical Properties for Advanced Materials

The intrinsic photophysical properties (such as absorption, emission, and quantum yield) of this compound have not been detailed in the scientific literature. Furthermore, its exploration for applications in advanced materials based on these properties has not been documented.

Luminescence and Fluorescence Applications

Currently, there is a lack of specific research data in publicly accessible literature detailing the intrinsic luminescence or fluorescence properties of this compound in its pure form or in simple solutions. While pyrrole-based structures are components of many fluorescent compounds, the specific combination of substituents in this molecule dictates its unique electronic and photophysical behavior.

The potential for this compound to be used in luminescent materials would likely arise from its role as a ligand in the formation of coordination complexes with metal ions. The pyrrole nitrogen, the formyl oxygen, and the carboxylic acid group offer multiple potential binding sites for metal centers. The choice of metal ion and the resulting coordination geometry would significantly influence the photophysical properties of the complex, potentially leading to luminescence. For instance, coordination to d10 metal ions like Zn(II) or Cd(II) is a common strategy to induce luminescence in organic ligands. However, without experimental data on such complexes of this compound, any discussion of their specific luminescent properties remains speculative.

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is governed by its electronic structure, particularly the presence of donor and acceptor groups connected by a π-conjugated system, which can lead to a large change in dipole moment upon excitation.

The structure of this compound contains a π-conjugated pyrrole ring (a potential donor) and a formyl group (an acceptor). The benzoic acid substituent can also influence the electronic distribution. This donor-π-acceptor (D-π-A) type architecture is a common motif in molecules designed for NLO applications. However, there is no specific experimental or computational data available in the scientific literature that characterizes the non-linear optical properties, such as the first hyperpolarizability (β), of this compound. Studies on related pyrrole derivatives have shown that modifications to the donor and acceptor strengths, as well as the nature of the π-bridge, can significantly impact the NLO response. Therefore, while the molecular structure of this compound suggests potential for NLO activity, quantitative data to support this is not currently available.

常见问题

Q. What are the optimal synthetic routes for 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid, and what analytical methods validate its purity?

Methodology :

- Synthesis : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) between pyrrole derivatives and benzoic acid precursors. For instance, and describe analogous syntheses of fluorophenyl-substituted benzoic acid derivatives using Suzuki coupling .

- Purity Validation : Use HPLC (C18 column, methanol/water mobile phase) and NMR (1H/13C) to confirm structural integrity. highlights X-ray crystallography for definitive structural confirmation .

Q. How can researchers standardize protocols for assessing the compound’s stability under varying pH and temperature conditions?

Methodology :

- Conduct accelerated stability studies (ICH Q1A guidelines) using buffers (pH 1–13) and temperatures (25–60°C). Monitor degradation via UV-Vis spectroscopy (λ_max ~270 nm for formyl-pyrrole absorption) and LC-MS to identify breakdown products. supports using spectroscopic methods for formyl-containing analogs .

Advanced Research Questions

Q. How does the formyl-pyrrole moiety influence the compound’s antimicrobial activity, and what structural analogs enhance potency against drug-resistant bacteria?

Methodology :

- Structure-Activity Relationship (SAR) : Modify substituents on the pyrrole ring (e.g., electron-withdrawing groups like fluorine) and test against Gram-positive/negative strains (e.g., Staphylococcus aureus, E. coli). demonstrates that fluorophenyl analogs exhibit enhanced activity against methicillin-resistant S. aureus (MRSA) .

- Mechanistic Studies : Use fluorescence quenching assays to evaluate DNA gyrase/topoisomerase IV inhibition, as seen in for related hydrazone derivatives .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

Methodology :

- Pharmacokinetic Profiling : Perform ADME studies (e.g., plasma protein binding, metabolic stability in liver microsomes) to identify bioavailability limitations. and emphasize correlating in vitro MIC values with in vivo efficacy in murine infection models .

- Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites, as described in for structurally related benzoic acid derivatives .

Q. How can computational modeling predict the compound’s binding affinity to microbial targets?

Methodology :

- Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures of bacterial enzymes (e.g., PDB: 3VOB for E. coli DNA gyrase). ’s crystallographic data on pyrrolidine analogs provides a template for modeling .

Q. What crystallographic techniques elucidate the compound’s conformational flexibility in solid-state structures?

Methodology :

- Perform single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 113 K) to minimize thermal motion artifacts. reports disorder analysis in similar benzoic acid derivatives using SC-XRD .

Methodological Challenges

Q. How to address low solubility in aqueous buffers during biological assays?

Methodology :

- Use co-solvents (e.g., DMSO ≤1%) or prepare sodium salts via base treatment (e.g., NaOH). notes improved solubility of fluorinated analogs in phosphate-buffered saline (PBS) .

Q. What analytical approaches distinguish between keto-enol tautomerism of the formyl group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。